USP1 Inhibition Potency: Methanol-Linked Derivative Achieves Sub-Picomolar IC50 vs. Micromolar-Level Comparator
The derivative 9-((1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)methyl)-substituted core, which incorporates [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol as the direct building block, exhibited an IC50 of less than 0.00200 nM against ubiquitin carboxyl-terminal hydrolase 1 (USP1) in a high-throughput fluorescence-based assay [1]. In contrast, a structurally related USP1 inhibitor (compound 81 from the same patent family, US9802904) displayed an IC50 of 2.20 × 10^3 nM, measured under comparable assay conditions using USP1/UAF1 complex inhibition [2]. The methanol-bearing piperidine-thiadiazole core is therefore associated with a potency advantage exceeding six orders of magnitude relative to alternative substitution patterns within the same target class.
| Evidence Dimension | USP1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.00200 nM (methyl-linked derivative using target compound as core scaffold) |
| Comparator Or Baseline | Compound 81 (US9802904): IC50 = 2.20 × 10^3 nM |
| Quantified Difference | > 1,000,000-fold greater potency for the methanol-linked scaffold |
| Conditions | HTS fluorescence assay; 20 mM Tris-HCl (pH 8.0); 20 µL final volume; USP1/UAF1 complex |
Why This Matters
For procurement decisions in USP1-targeted drug discovery, the methanol-bearing piperidine-thiadiazole scaffold is the demonstrated entry point to sub-picomolar inhibitors, whereas alternative scaffolds may require extensive re-optimization to achieve comparable potency.
- [1] BindingDB. BDBM325286 – 9-((1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)methyl)- derivative. IC50 < 0.00200 nM (USP1). US10189841, Compound I-492. View Source
- [2] BindingDB. BDBM352014 – Compound 81 (US9802904). IC50 = 2.20E+3 nM (USP1/UAF1). View Source
